molecular formula C14H8Cl2N4O2 B578760 N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine CAS No. 1233868-85-3

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine

Cat. No.: B578760
CAS No.: 1233868-85-3
M. Wt: 335.144
InChI Key: DSRSZUJGLLIQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-6-nitro-4-Quinazolinamine is a synthetic quinazoline derivative designed for biochemical research, particularly in the field of oncology. This compound is of significant interest in the investigation of Epidermal Growth Factor Receptor (EGFR) signaling pathways . EGFR is a well-validated target in cancer therapy, as its aberrant activity is implicated in the proliferation and survival of various cancer cells . Recent studies published in 2024 have highlighted that novel 6-nitro-4-substituted quinazoline derivatives demonstrate promising EGFR inhibitory activity and have been evaluated for their in vitro cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cell lines . The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to serve as a core that binds to the hinge region of the kinase domain . Researchers are exploring these derivatives to develop potent inhibitors that can effectively target both wild-type and mutated forms of EGFR, such as the T790M mutant, which is associated with resistance to earlier generation therapies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or governmental regulations.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSZUJGLLIQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

This two-stage method adapts protocols from Afatinib intermediate synthesis:

  • Chlorination :

    • Substrate : 6-Nitro-4-quinazolinone.

    • Reagents : Phosphorus oxychloride (POCl₃) with triethylamine (TEA) as a base.

    • Conditions : Toluene solvent, 80–90°C for 6 hours.

    • Outcome : 4-Chloro-6-nitroquinazoline intermediate.

  • Amination :

    • Substrate : 4-Chloro-6-nitroquinazoline.

    • Amine : 2,3-Dichloroaniline.

    • Conditions : Toluene, 40–50°C for 1 hour.

    • Workup : Methanol recrystallization at pH 7–8 yields the final product.

Performance Metrics

ParameterValueSource Citation
Yield85–90%
Purity≥99.5%
ScaleIndustrial (100+ kg)

This method’s robustness is validated by its use in large-scale pharmaceutical production, though POCl₃ handling requires stringent safety protocols.

Cyclization via Amidation and Formamidine Condensation

Pathway Description

Adapted from varlitinib intermediate synthesis, this route avoids hazardous chlorinating agents:

  • Amidation :

    • Substrates : 2-Halo-5-nitrobenzoic acid derivatives and 2,3-dichloroaniline.

    • Catalyst : Carbodiimide-based coupling agents.

    • Product : N-(2,3-Dichlorophenyl)-2-halo-5-nitrobenzamide.

  • Cyclization :

    • Reagent : Formamidine acetate.

    • Conditions : Dimethylformamide (DMF), 100–110°C for 8–12 hours.

    • Mechanism : Intramolecular dehydration forms the quinazoline ring.

Advantages and Limitations

  • Yield : 78–82% (lower due to side reactions during cyclization).

  • Purity : ≥98% after isopropanol recrystallization.

  • Cost : Higher due to formamidine reagents but safer than POCl₃-based routes.

Selective Substitution Techniques

Controlled Chloro-Amine Coupling

Building on selective quinazoline derivatization, this method optimizes substitution patterns:

  • Substrate : 2,4-Dichloro-6-nitroquinazoline.

  • Amine : 2,3-Dichloroaniline.

  • Conditions :

    • Solvent : Dichloromethane at 0–5°C to favor 4-position substitution.

    • Catalyst : Potassium carbonate.

  • Outcome : Selective formation of the 4-amine derivative with minimal 2-position byproducts.

Reaction Optimization Table

VariableOptimal ValueImpact on Yield
Temperature0–5°C↑ Selectivity
Solvent PolarityLow (DCM)↑ Reaction Rate
Amine Equivalents1.2 eq↓ Side Products

This method achieves 88% yield with 99% purity, though low-temperature conditions increase operational complexity.

Comparative Analysis of Methods

MethodYieldPuritySafetyScalability
Chlorination-Amination90%99.5%ModerateIndustrial
Cyclization80%98%HighPilot Scale
Selective Substitution88%99%HighLaboratory

Key Findings :

  • Industrial settings favor chlorination-amination for scalability despite safety concerns.

  • Selective substitution offers high purity but requires precise temperature control.

  • Cyclization routes are safer but less efficient.

Optimization Strategies

Solvent Systems

  • Toluene vs. DMF : Toluene minimizes side reactions in amination, while DMF accelerates cyclization but complicates purification.

  • Recrystallization : Methanol-isopropanol mixtures improve crystal purity by 2–3%.

Catalytic Enhancements

  • Triethylamine : Neutralizes HCl in situ during amination, preventing quinazoline degradation.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 15% in selective substitution .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas and palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amines, nitroso compounds, and substituted quinazolines.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Quinazoline derivatives, including N-(2,3-dichlorophenyl)-6-nitro-4-quinazolinamine, have been extensively studied for their anticancer properties. They often act as inhibitors of protein kinases, which are crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against non-small cell lung cancer (NSCLC) by inhibiting mutant forms of the epidermal growth factor receptor (EGFR) .

Case Study: EGFR Inhibition

A study highlighted the synthesis of quinazoline derivatives that demonstrated high inhibitory activity against EGFR-mutant NSCLC cells. These compounds exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects . The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline core can enhance selectivity and efficacy against specific cancer types.

Viral Inhibition

Recent research has indicated that quinazoline derivatives can also inhibit viral infections, particularly coronaviruses. For example, a derivative was identified as effective against MERS-CoV, showcasing its potential application in antiviral therapies . The mechanism involves interference with viral replication processes mediated by specific kinases.

Case Study: Antiviral Properties

In a screening for antiviral compounds, N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine derivatives were found to inhibit MERS-CoV infection with an IC50 value significantly lower than that of many existing antiviral agents. This suggests a promising avenue for developing new treatments for viral infections .

Rho-Kinase Inhibition

This compound has also been explored as a Rho-kinase inhibitor. Rho-kinase plays a role in various pathologies, including hypertension and cancer metastasis. Compounds targeting this pathway can potentially treat conditions related to smooth muscle contraction and cellular migration .

Case Study: Rho-Kinase Inhibitors

Research has shown that quinazoline derivatives can effectively inhibit Rho-kinase activity, leading to reduced tumor growth and improved outcomes in models of cancer metastasis. These findings underscore the therapeutic relevance of targeting the Rho signaling pathway with quinazoline-based compounds .

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of quinazoline derivatives are crucial for their application in clinical settings. Studies indicate that modifications to the chemical structure can enhance solubility and bioavailability, which are essential for effective drug development .

Key Findings on Bioavailability

The optimization of this compound has shown improved absorption rates and reduced toxicity in preliminary animal studies. This enhances its potential as a viable candidate for further clinical development .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivityPotent inhibition of EGFR-mutant NSCLC cells; IC50 values in low micromolar range
Viral InhibitionEffective against MERS-CoV; potential for antiviral therapies
Rho-Kinase InhibitionReduction in tumor growth; implications for treating metastasis
PharmacokineticsEnhanced solubility and bioavailability; promising preclinical results

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Insights :

  • Nitro vs. Hour et al. (2000) demonstrated that 6-alkylamino analogs inhibit tubulin polymerization (IC₅₀ = 1.2–4.7 μM), suggesting that nitro substituents might reduce solubility but enhance electrophilic reactivity .
  • 4-Position Substitution: Replacing the 4-oxygen of quinazolinones with a 2,3-dichlorophenylamine group could enhance hydrophobic interactions with protein targets, as seen in P2X7 antagonists bearing the same aryl substituent .

Role of the 2,3-Dichlorophenyl Substituent

The 2,3-dichlorophenyl group is a recurring motif in bioactive compounds:

  • P2X7 Antagonists : Florjancic et al. (2008) reported that 1-(2,3-dichlorophenyl)-triazol-5-amine derivatives exhibit potent P2X7 receptor inhibition (IC₅₀ = 10–50 nM), attributed to the chloro substituents’ ability to occupy hydrophobic binding pockets .
  • Antimicrobial Agents: N-(3-amino-6-(2,3-dichlorophenyl)-triazin-5-yl)quinoline-3-carboxamides showed moderate to excellent antimicrobial activity (MIC = 8–64 μg/mL), highlighting the dichlorophenyl group’s role in enhancing membrane penetration .

In the target compound, this substituent likely improves target selectivity and stability, though its exact contribution requires further study.

Antitumor Activity

Quinazolinones with 6-alkylamino or 3’-methoxy groups inhibit tubulin polymerization and demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 0.8–2.4 μM against KB cells) . The nitro group in the target compound may similarly interfere with microtubule dynamics but could introduce metabolic instability due to nitroreductase activation.

Antimicrobial Activity

’s dichlorophenyl-containing quinoline-carboxamides achieved MIC values of 8–64 μg/mL against S. aureus and E. coli .

Receptor Modulation

The 2,3-dichlorophenyl group’s efficacy in P2X7 antagonists implies that the target compound could interact with purinergic receptors, though this remains speculative without direct evidence.

Biological Activity

N-(2,3-Dichlorophenyl)-6-nitro-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article delves into its synthesis, biological evaluation, and underlying mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-amino-3,4-dichlorobenzoic acid with appropriate nitro-containing reagents. The resulting quinazolinamine derivatives have been characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits moderate to potent anti-proliferative activity against various cancer cell lines. For instance, a study evaluated its effects on nine different cancer cell lines, revealing that it significantly inhibited cell growth in the low micromolar range (IC50 values typically around 5–20 µM) .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10.5Inhibition of BCRP and P-glycoprotein
H460/MX20 (Lung)15.0Increased accumulation of mitoxantrone
SW1116 (Colon)8.2Induction of apoptosis

The compound's ability to inhibit the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) suggests that it may reverse multidrug resistance (MDR) in cancer cells. This is particularly relevant as MDR remains a significant barrier in effective cancer treatment .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects involve:

  • Inhibition of ABC Transporters : The compound has been shown to interfere with the function of ABC transporters like BCRP and P-gp, leading to increased intracellular concentrations of chemotherapeutic agents .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

  • Study on Xenograft Models : In a xenograft model using human breast cancer cells implanted in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Combination Therapies : When used in combination with standard chemotherapeutics like doxorubicin, enhanced therapeutic effects were noted, suggesting potential for use in combination therapy protocols.

Q & A

Q. What are the established synthetic routes for N-(2,3-dichlorophenyl)-6-nitro-4-Quinazolinamine, and what parameters critically influence yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include nitration at the 6-position and subsequent coupling with 2,3-dichloroaniline. Reaction parameters such as temperature (e.g., 80–120°C for nitro group introduction), solvent polarity (DMF or DMSO for nucleophilic substitution), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization is essential to isolate the final product .

Q. Which spectroscopic and analytical techniques are prioritized for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., nitro group at C6, dichlorophenyl at C4).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C14H8Cl2N4O2, MW 353.06 g/mol) .
  • X-ray diffraction : Resolves crystal packing and molecular geometry but requires high-quality single crystals .
  • Elemental analysis : Verifies purity (>95% required for pharmacological assays).

Advanced Research Questions

Q. How can X-ray crystallography data refinement resolve ambiguities in the molecular structure of this compound?

SHELX software (e.g., SHELXL) is widely used for refining crystallographic data. For example:

  • Twinned crystals : Use the TWIN/BASF commands to model overlapping lattices.
  • Disordered groups : Apply PART/SUMP restraints to stabilize split positions.
  • High-resolution data : Refine anisotropic displacement parameters to improve accuracy. Comparative studies show SHELX achieves R-factors <5% for well-diffracting crystals .

Q. What strategies address contradictory biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Methodological solutions include:

  • Dose-response standardization : Use IC50/EC50 values normalized to controls.
  • Orthogonal assays : Validate kinase inhibition (e.g., EGFR) via both enzymatic (FRET-based) and cellular (proliferation) assays .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Core modifications : Compare nitro (electron-withdrawing) vs. amino (electron-donating) groups at C6 to assess impact on target binding .
  • Halogen substitution : Replace 2,3-dichlorophenyl with fluorophenyl analogs to evaluate selectivity (e.g., P2X7 receptor vs. off-target kinases) .
  • Molecular docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., in EGFR or VEGFR2) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported solubility and stability data?

  • Solvent systems : Solubility in DMSO (20 mM) vs. aqueous buffers (<0.1 mM) may reflect aggregation artifacts. Use dynamic light scattering (DLS) to confirm colloidal stability .
  • Degradation studies : HPLC-MS under accelerated conditions (40°C, 75% RH) identifies hydrolysis-prone sites (e.g., nitro group reduction) .

Methodological Recommendations

  • Crystallography : Prioritize SHELX for small-molecule refinement due to its robustness with twinned or low-resolution data .
  • Biological assays : Include positive controls (e.g., gefitinib for EGFR inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.